molecular formula C16H30Br2O2 B12528491 8-Bromooctyl 8-bromooctanoate CAS No. 819883-35-7

8-Bromooctyl 8-bromooctanoate

Cat. No.: B12528491
CAS No.: 819883-35-7
M. Wt: 414.2 g/mol
InChI Key: HOPHAQBHTOMBPG-UHFFFAOYSA-N
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Description

8-Bromooctyl 8-bromooctanoate is an organic compound with the molecular formula C16H30Br2O2. It is a brominated ester, characterized by the presence of bromine atoms attached to an octyl chain and an octanoate group. This compound is used in various chemical processes and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromooctyl 8-bromooctanoate typically involves a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, and the process is designed to minimize side reactions and optimize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromooctyl 8-bromooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

    Hydrolysis: Typically performed in the presence of water and a base like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 8-bromooctanoic acid and 8-bromo-1-octanol.

    Reduction: 8-bromo-1-octanol.

Scientific Research Applications

8-Bromooctyl 8-bromooctanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of biochemical pathways and as a cross-linking agent.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent

Mechanism of Action

The mechanism of action of 8-Bromooctyl 8-bromooctanoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, making it useful in research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 8-Bromooctyl 8-bromooctanoate is unique due to its dual bromination and ester functionalities, which provide versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of reactions, making it valuable in various fields of research and industry .

Properties

CAS No.

819883-35-7

Molecular Formula

C16H30Br2O2

Molecular Weight

414.2 g/mol

IUPAC Name

8-bromooctyl 8-bromooctanoate

InChI

InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2

InChI Key

HOPHAQBHTOMBPG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCBr)CCCOC(=O)CCCCCCCBr

Origin of Product

United States

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